Cas no 454701-66-7 (4-(N-Boc)-thiomorpholine propylamine)

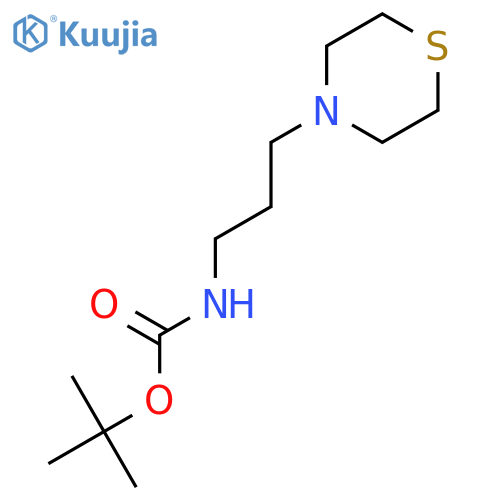

454701-66-7 structure

商品名:4-(N-Boc)-thiomorpholine propylamine

CAS番号:454701-66-7

MF:C12H24N2O2S

メガワット:260.396162033081

MDL:MFCD07781311

CID:1056565

PubChem ID:24728053

4-(N-Boc)-thiomorpholine propylamine 化学的及び物理的性質

名前と識別子

-

- tert-Butyl (3-thiomorpholinopropyl)carbamate

- [3-(4-thiomorpholinyl)propyl]Carbamic acid 1,1-dimethylethyl ester

- N-BOC-3-THIOMORPHOLINOPROPYLAMINE

- tert-butyl N-(3-thiomorpholin-4-ylpropyl)carbamate

- 4-(N-Boc)-thiomorpholine propylamine

- DTXSID30646132

- A872379

- TERT-BUTYL N-[3-(THIOMORPHOLIN-4-YL)PROPYL]CARBAMATE

- AC6168

- DB-070653

- AKOS022183220

- tert-Butyl(3-thiomorpholinopropyl)carbamate

- tert-Butyl [3-(thiomorpholin-4-yl)propyl]carbamate

- 454701-66-7

- SY013354

- MFCD07781311

- CS-0362652

-

- MDL: MFCD07781311

- インチ: InChI=1S/C12H24N2O2S/c1-12(2,3)16-11(15)13-5-4-6-14-7-9-17-10-8-14/h4-10H2,1-3H3,(H,13,15)

- InChIKey: QVZMLMSBIIYLTK-UHFFFAOYSA-N

- ほほえんだ: CC(C)(OC(NCCCN1CCSCC1)=O)C

計算された属性

- せいみつぶんしりょう: 260.15600

- どういたいしつりょう: 260.15584919g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 7

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 66.9Ų

じっけんとくせい

- PSA: 70.36000

- LogP: 2.09230

4-(N-Boc)-thiomorpholine propylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B391703-2mg |

4-(N-Boc)-thiomorpholine propylamine |

454701-66-7 | 2mg |

$ 65.00 | 2022-06-07 | ||

| Chemenu | CM163200-5g |

tert-Butyl (3-thiomorpholinopropyl)carbamate |

454701-66-7 | 95% | 5g |

$587 | 2021-08-05 | |

| TRC | B391703-10mg |

4-(N-Boc)-thiomorpholine propylamine |

454701-66-7 | 10mg |

$ 80.00 | 2022-06-07 | ||

| Chemenu | CM163200-1g |

tert-Butyl (3-thiomorpholinopropyl)carbamate |

454701-66-7 | 95% | 1g |

$210 | 2024-07-16 | |

| eNovation Chemicals LLC | D911046-5g |

N-Boc-3-thiomorpholinopropylamine |

454701-66-7 | 95% | 5g |

$725 | 2024-07-20 | |

| Apollo Scientific | OR470247-5g |

N-Boc-3-thiomorpholinopropylamine |

454701-66-7 | 5g |

£924.00 | 2023-08-31 | ||

| Ambeed | A362398-250mg |

tert-Butyl (3-thiomorpholinopropyl)carbamate |

454701-66-7 | 95+% | 250mg |

$216.0 | 2025-03-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433322-5g |

Tert-butyl (3-thiomorpholinopropyl)carbamate |

454701-66-7 | 95+% | 5g |

¥6177.00 | 2024-05-13 | |

| eNovation Chemicals LLC | K11399-1g |

N-Boc-3-thiomorpholinopropylamine |

454701-66-7 | 97% | 1g |

$500 | 2025-02-26 | |

| eNovation Chemicals LLC | D911046-5g |

N-Boc-3-thiomorpholinopropylamine |

454701-66-7 | 95% | 5g |

$725 | 2025-02-27 |

4-(N-Boc)-thiomorpholine propylamine 関連文献

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

454701-66-7 (4-(N-Boc)-thiomorpholine propylamine) 関連製品

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:454701-66-7)4-(N-Boc)-thiomorpholine propylamine

清らかである:99%

はかる:1g

価格 ($):158.0